
2-(1,3-Dioxoindan-2-ylidene)-2-((2-chloro-6-methylphenyl)amino)ethanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxoindan-2-ylidene)-2-((2-chloro-6-methylphenyl)amino)ethanenitrile, commonly referred to as 2-CMPE, is an organic compound that has been extensively studied for its various applications in scientific research. 2-CMPE is a colorless, crystalline solid that is highly soluble in polar solvents and has a boiling point of 285 °C. This compound is known for its unique properties, such as its strong fluorescence and its ability to form stable complexes with metals. As a result, 2-CMPE is widely used in the synthesis of various organic compounds and in the study of metal-organic frameworks.
Wissenschaftliche Forschungsanwendungen
2-CMPE has a variety of applications in scientific research. One of the most common applications is in the synthesis of metal-organic frameworks (MOFs). MOFs are a type of porous material that can be used for a variety of applications, such as gas storage and separation, catalysis, and drug delivery. 2-CMPE can be used as a linker in the synthesis of MOFs, as it can form stable complexes with metals. Additionally, 2-CMPE can be used as a fluorescent label for proteins, as it exhibits strong fluorescence when excited by ultraviolet light. This makes it a useful tool for studying the structure and function of proteins.
Wirkmechanismus
The mechanism of action of 2-CMPE is not fully understood. However, it is believed that the compound forms a stable complex with metals, which allows it to bind to proteins and other molecules. This binding is believed to be responsible for the fluorescence of 2-CMPE, as well as its ability to form MOFs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-CMPE are not well understood. However, it is believed that the compound does not have any toxic effects on humans or other organisms. Additionally, there is no evidence to suggest that 2-CMPE has any effect on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-CMPE in lab experiments is its strong fluorescence. This makes it an ideal tool for studying the structure and function of proteins, as well as for tracking the progress of reactions in real time. Additionally, 2-CMPE is highly soluble in polar solvents, which makes it easy to work with. However, 2-CMPE is relatively expensive, which can be a limitation for some experiments.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 2-CMPE. One possibility is to explore the use of 2-CMPE as a drug delivery system. Additionally, further research could be conducted on the mechanism of action of 2-CMPE and its effects on biochemical and physiological processes. Finally, further research could be conducted on the synthesis of MOFs using 2-CMPE as a linker.
Synthesemethoden
2-CMPE can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of 2-chloro-6-methylphenylamine with 1,3-dioxoindan-2-ylidene in the presence of a strong base, such as potassium tert-butoxide or sodium hydride. This reaction produces a high yield of 2-CMPE, typically in the range of 70-90%. Other methods for synthesizing 2-CMPE include the reaction of 2-chloro-6-methylphenylamine with 1,3-dioxoindan-2-ylidenesulfonamide, as well as the reaction of 2-chloro-6-methylphenylamine with 1,3-dioxoindan-2-ylidenesulfonyl chloride.
Eigenschaften
IUPAC Name |
N-(2-chloro-6-methylphenyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2/c1-10-5-4-8-13(19)16(10)21-14(9-20)15-17(22)11-6-2-3-7-12(11)18(15)23/h2-8,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPLHMPOAQITOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=C(C#N)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


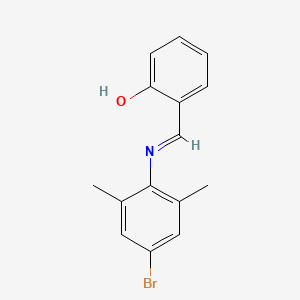

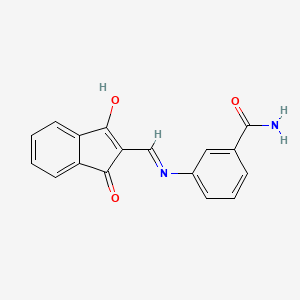
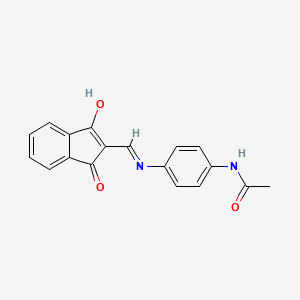


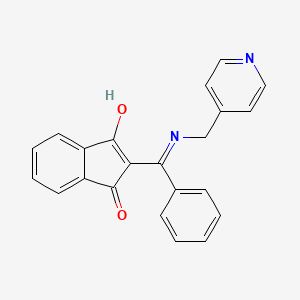
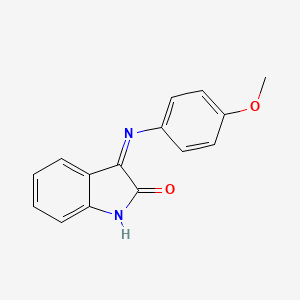

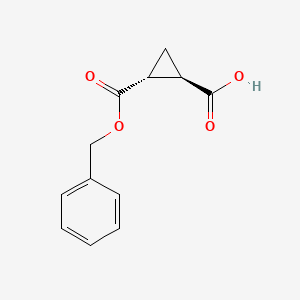
![tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6300526.png)
![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6300531.png)
